molecular formula C15H13N B1626427 2-(2-methylphenyl)-1H-Indole CAS No. 537684-22-3

2-(2-methylphenyl)-1H-Indole

Cat. No.: B1626427
CAS No.: 537684-22-3
M. Wt: 207.27 g/mol
InChI Key: SUNOPHTUNNAFGB-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-1H-Indole is an organic compound belonging to the indole family, characterized by a fused ring structure consisting of a benzene ring and a pyrrole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of a methyl group at the second position of the phenyl ring distinguishes it from other indole derivatives, potentially influencing its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methylphenyl)-1H-Indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, the starting materials would include 2-methylphenylhydrazine and an appropriate ketone or aldehyde.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, pressure, and catalyst choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-methylphenyl)-1H-Indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the indole ring to more saturated structures.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-(2-methylphenyl)-1H-Indole has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-1H-Indole in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, potentially modulating their activity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

    2-phenyl-1H-Indole: Lacks the methyl group, which may affect its chemical and biological properties.

    2-(2-chlorophenyl)-1H-Indole: The presence of a chlorine atom instead of a methyl group can significantly alter its reactivity and biological activity.

    2-(2-methoxyphenyl)-1H-Indole: The methoxy group introduces different electronic effects compared to the methyl group.

Uniqueness: 2-(2-methylphenyl)-1H-Indole is unique due to the presence of the methyl group, which can influence its steric and electronic properties, potentially leading to distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(2-methylphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16-15/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNOPHTUNNAFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476843
Record name 2-o-Tolyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537684-22-3
Record name 2-o-Tolyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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